2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
The compound 2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine features a pyrimidine core linked via a methylsulfanyl bridge to a 1,2,4-triazole ring. The triazole moiety is substituted with a butylsulfanyl group at position 5 and a 4-chlorophenyl group at position 4. The pyrimidine heterocycle may contribute to hydrogen bonding or π-π stacking interactions in biological targets, distinguishing it from pyridine-based analogs .
Properties
IUPAC Name |
2-[[5-butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5S2/c1-2-3-11-24-17-22-21-15(12-25-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQYPOOASFLYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the butylsulfanyl and chlorophenyl groups. The final step involves the attachment of the pyrimidine ring. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally related triazole derivatives (Table 1). Key differences include:
- Heterocyclic Core : Unlike pyridine-based analogs (e.g., compounds 5m , 5n in ), the target features a pyrimidine ring, which may alter electronic properties and binding interactions .
- Substituents: Position 4 of Triazole: The 4-chlorophenyl group in the target contrasts with 4-methylphenyl (e.g., ) or unsubstituted phenyl groups (). Position 5 of Triazole: The butylsulfanyl chain in the target differs from shorter (e.g., methyl, benzyl) or fluorinated substituents (e.g., 4-fluorobenzyl in ). Longer alkyl chains like butyl may increase lipophilicity, affecting solubility and pharmacokinetics .
Table 1. Structural Comparison of Triazole Derivatives
*EWGs: Electron-withdrawing groups.
Physicochemical Properties
- Melting Points : Pyridine-based analogs (e.g., 5m , 5n in ) exhibit melting points between 147–202°C, while the target’s pyrimidine core and substituents may influence its thermal stability. For instance, chlorophenyl-substituted compounds (e.g., ) show higher melting points (~173–240°C) due to stronger intermolecular forces .
Biological Activity
The compound 2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a notable derivative belonging to the class of triazole compounds. Known for their diverse biological activities, triazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as antimicrobial, antifungal, and anticancer agents. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure features a triazole ring linked to a pyrimidine moiety through a sulfanyl group. This unique configuration contributes to its biological activity. The synthesis typically involves several steps:
- Formation of the Triazole Ring : Cyclization of hydrazinecarbothioamide with an acyl chloride.
- Alkylation : Alkylation using agents like 2-bromo-1-phenylethanone.
- Reduction : Reduction to form secondary alcohols.
- Pyrimidine Formation : Final cyclization with appropriate reagents.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains. For instance:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
These findings suggest that the compound could serve as a lead for developing new antibiotics.
Antifungal Properties
Triazole derivatives are also recognized for their antifungal activities. In studies focusing on fungal pathogens, the compound has shown effectiveness comparable to established antifungal agents, indicating its potential in treating fungal infections.
Anticancer Potential
The anticancer activity of triazole compounds has been a significant area of research. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between the compound and target biomolecules. These studies reveal that the compound binds effectively to active sites of enzymes involved in cancer progression and microbial resistance.
Case Studies
- Antibacterial Screening : A study conducted on synthesized triazole derivatives found that those with similar structural features exhibited strong antibacterial activity against resistant strains of bacteria.
- Enzyme Inhibition : Another case involved evaluating the inhibition of acetylcholinesterase (AChE) and urease by various triazole derivatives. The results indicated that compounds with sulfanyl groups significantly inhibited these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and urolithiasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
